1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate
CAS No.: 200184-86-7
Cat. No.: VC3276500
Molecular Formula: C12H21NO5
Molecular Weight: 259.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 200184-86-7 |
|---|---|
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.3 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl 4-methoxypyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-7-8(16-4)6-9(13)10(14)17-5/h8-9H,6-7H2,1-5H3 |
| Standard InChI Key | NZGOSPJWFBSVFT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC |
Introduction
1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H21NO5. It is a derivative of pyrrolidine, a five-membered ring structure containing nitrogen, and is specifically configured in the (2S,4S) stereoisomeric form. This compound is of interest in organic chemistry due to its potential applications in synthesis and pharmaceutical research.
Synonyms and Identifiers
-
PubChem CID: 58984888
-
CAS Number: 215918-38-0
-
Synonyms:
-
(2S,4S)-4-Methoxy-1,2-pyrrolidinedicarboxylic acid 1-(1,1-dimethylethyl) 2-methyl ester
-
O1-tert-Butyl o2-methyl (2S,4S)-4-methoxypyrrolidine-1,2-dicarboxylate
-
Chemical Synthesis and Applications
1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate is synthesized through methods involving the protection of amino groups with tert-butoxycarbonyl (Boc) and the esterification of carboxylic acids. This compound serves as an intermediate in the synthesis of more complex molecules, particularly in peptide chemistry and pharmaceutical research.
Patent Information
Patents related to this compound are available through the World Intellectual Property Organization (WIPO) PatentScope. These patents often involve its use in synthetic pathways for pharmaceuticals or other biologically active compounds.
Biological Activity
While specific biological activity data for 1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate is limited, compounds of similar structure are known to have potential therapeutic applications due to their role in peptide synthesis.
Data Tables
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume